2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline
Overview
Description
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline is an organic compound that features a unique structure combining an aminomethyl group with a cyclohexyl and ethylaniline moiety
Scientific Research Applications
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Aminomethyl groups, which this compound contains, are known to interact with various biological targets
Mode of Action
It’s worth noting that aminomethyl groups can be described as a methyl group substituted by an amino group . This structure could potentially interact with its targets and induce changes, but the specifics of these interactions are currently unknown.
Biochemical Pathways
Aminomethyl groups are known to be involved in various biochemical reactions , but the specific pathways influenced by this compound require further investigation.
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic potential
Result of Action
It’s worth noting that compounds with aminomethyl groups can have various biological effects depending on their specific structures and targets . The specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly impact the action of a compound
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. The nature of these interactions often involves the inhibition or activation of these enzymes, which can lead to changes in metabolic pathways and cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular processes. These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular function . In vivo studies have also indicated that the compound can have long-term effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and tissue function. As the dosage increases, the effects become more pronounced . High doses of this compound can lead to toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For instance, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and intermediates in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carriers and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues can also be affected by its interactions with plasma proteins and other extracellular binding partners.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may allow it to interact with transcription factors and other nuclear proteins, affecting gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline typically involves the reaction of cyclohexylamine with ethylaniline in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Cyclohexylamine and Ethylaniline Reaction: Cyclohexylamine is reacted with ethylaniline in the presence of formaldehyde.
Reaction Conditions: The reaction is typically conducted at room temperature with a suitable solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An organic compound with similar aminomethyl functionality.
Cyclohexylamine: Shares the cyclohexyl moiety.
Ethylaniline: Contains the ethylaniline structure.
Uniqueness
2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(aminomethyl)-N-cyclohexyl-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-17(14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h6-8,11,14H,2-5,9-10,12,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMVCLROJQTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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